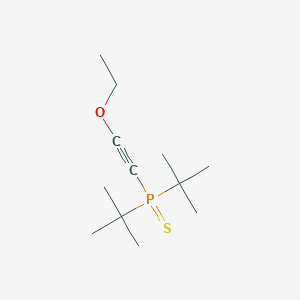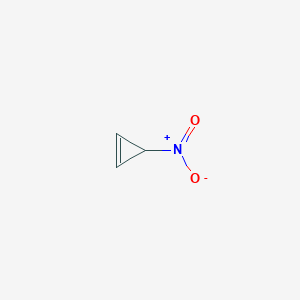![molecular formula C16H16O5 B14308249 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid CAS No. 110689-82-2](/img/structure/B14308249.png)
2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core with hydroxy and ethoxy substituents, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 4-methylphenol.
Etherification: The 4-methylphenol is reacted with ethylene oxide to form 2-(4-methylphenoxy)ethanol.
Esterification: The 2-(4-methylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces 2-oxo-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.
Reduction: Yields 2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Results in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of polymers, resins, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity.
Signal Transduction: May interact with cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid: Known for its use in the synthesis of aspirin.
4-Methylphenol: Commonly used in the production of antioxidants and disinfectants.
2-(4-Methylphenoxy)ethanol: An intermediate in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
| 110689-82-2 | |
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-11-2-4-12(5-3-11)20-8-9-21-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
Clé InChI |
STWYBTAZPUZHDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)




